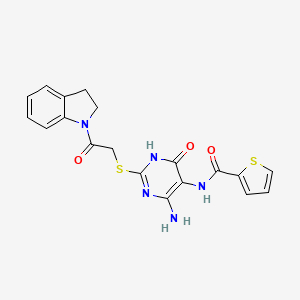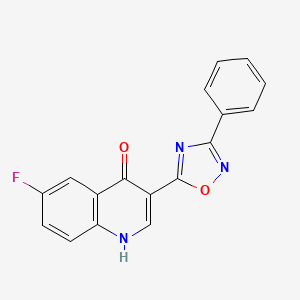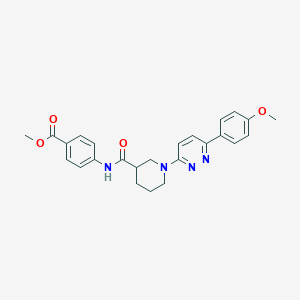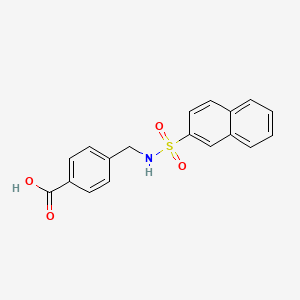
N-(4-amino-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-amino-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C19H17N5O3S2 and its molecular weight is 427.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Imidazole Derivatives in Antitumor Activity
Imidazole derivatives, including 4(5)-aminoimidazol-5(4)-carboxamide and benzimidazole, are investigated for their antitumor properties. Some have progressed through preclinical testing, showcasing their potential in new antitumor drug development and possessing various biological properties (Iradyan et al., 2009).
Thiophene Analogues and Carcinogenicity Thiophene analogues of carcinogens benzidine and 4-aminobiphenyl were synthesized and evaluated for their potential carcinogenicity. The study suggests that the chemical and biological behavior of these compounds raises doubts about their ability to cause tumors in vivo, although they showed potential carcinogenicity in vitro (Ashby et al., 1978).
Furanyl- or Thienyl-Substituted Nucleobases and Nucleosides The significance of furanyl and thienyl substituents in the medicinal chemistry of purine and pyrimidine nucleobases, nucleosides, and their analogues is highlighted. This includes an assessment of the bioisosteric replacement of aryl substituents with heteroaryl ones, leading to optimized antiviral, antitumor, antimycobacterial, or antiparkinsonian actions (Ostrowski, 2022).
2-Isonicotinoylhydrazinecarboxamide Derivatives in Antitubercular Activity 2-Isonicotinoylhydrazinecarboxamide and related derivatives exhibit significant antitubercular activity against various strains of M. tuberculosis. Their in vitro efficacy and potential as leads for new anti-TB compounds are highlighted, emphasizing the importance of these structures in the rational design of new antituberculosis agents (Asif, 2014).
Chemical Groups in Central Nervous System (CNS) Drugs Functional chemical groups in heterocycles, such as nitrogen, sulfur, and oxygen, are considered potential lead molecules for the synthesis of compounds with CNS activity. The review discusses various compounds and their functional groups, indicating their effects ranging from depression to convulsion (Saganuwan, 2017).
Spin Label Amino Acid TOAC in Peptide Studies The paramagnetic amino acid TOAC and its use in studying peptides and peptide synthesis are reviewed. TOAC's incorporation helps analyze backbone dynamics, secondary structure, and interactions with membranes and proteins, indicating its increasing application in future studies (Schreier et al., 2012).
Wirkmechanismus
Target of Action
It contains anindole nucleus and a pyrimidine ring , both of which are known to interact with various biological targets. Indole derivatives have been found to bind with high affinity to multiple receptors , and pyrimidines play a crucial role in many biological processes .
Mode of Action
The exact mode of action of this compound is currently unknown. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Pyrimidines, on the other hand, are essential components of nucleic acids and play a key role in cellular signaling .
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole and pyrimidine derivatives , it can be inferred that this compound may influence a variety of biochemical pathways.
Result of Action
Given the wide range of biological activities associated with indole and pyrimidine derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.
Eigenschaften
IUPAC Name |
N-[4-amino-2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O3S2/c20-16-15(21-17(26)13-6-3-9-28-13)18(27)23-19(22-16)29-10-14(25)24-8-7-11-4-1-2-5-12(11)24/h1-6,9H,7-8,10H2,(H,21,26)(H3,20,22,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTNPLFVWJLTTQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NC(=C(C(=O)N3)NC(=O)C4=CC=CS4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-bromo-4-methylphenyl)-2-[(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamide](/img/structure/B3004708.png)

![3-Fluoro-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-4-methoxybenzenesulfonamide](/img/structure/B3004710.png)

![methyl 4-[({[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B3004712.png)
![N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-3-(trifluoromethyl)benzamide](/img/structure/B3004714.png)
![Ethyl 2-({[(1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)benzoate](/img/structure/B3004716.png)
![N-[1,1,1,3,3,3-hexafluoro-2-(pyrimidin-2-ylamino)propan-2-yl]-4-methylbenzamide](/img/structure/B3004718.png)
![N-[2-(Cyclohexen-1-yl)ethyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide](/img/structure/B3004719.png)


![Methyl 2-(morpholin-4-ylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B3004724.png)

![N-{3-[1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide](/img/structure/B3004731.png)
